molecular formula C10H8N4OS B12576014 {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

Cat. No.: B12576014
M. Wt: 232.26 g/mol
InChI Key: BBHBVCBFGRMPAA-UHFFFAOYSA-N
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Description

{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a chemical compound with a complex structure that includes a pyridine ring, an oxadiazole ring, and a sulfanyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the oxadiazole ring with a pyridinylmethyl halide.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetonitrile
  • {[5-(2-Pyridinylmethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetonitrile

Uniqueness

{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is unique due to the presence of both the oxadiazole and sulfanyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

2-[[5-(pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C10H8N4OS/c11-4-6-16-10-14-13-9(15-10)7-8-3-1-2-5-12-8/h1-3,5H,6-7H2

InChI Key

BBHBVCBFGRMPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NN=C(O2)SCC#N

Origin of Product

United States

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